molecular formula C13H11ClFNOS B2680163 3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one CAS No. 339313-12-1

3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one

Cat. No.: B2680163
CAS No.: 339313-12-1
M. Wt: 283.75
InChI Key: PYTLKBYSGCPYNI-UHFFFAOYSA-N
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Description

3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one is an organic compound that features a thienyl group attached to a propanone backbone, with a 3-chloro-4-fluorophenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thienyl group differentiates it from other similar compounds, potentially leading to unique applications and properties.

Biological Activity

3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, particularly the presence of a chloro-fluoro aromatic ring and a thienyl moiety, suggest various pharmacological applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClFNOS, with a molecular weight of 283.75 g/mol. The compound features a thienyl group linked to an amino group that is further substituted with a chlorofluorophenyl moiety.

PropertyValue
Molecular FormulaC13H11ClFNOS
Molecular Weight283.75 g/mol
CAS Number1310358-53-2
Boiling PointNot available

Research indicates that compounds containing the 3-chloro-4-fluorophenyl motif exhibit notable inhibitory effects on tyrosinase (EC 1.14.18.1), an enzyme crucial for melanin production. Tyrosinase inhibitors are sought after for their potential applications in treating hyperpigmentation disorders and neurodegenerative diseases like Parkinson's disease, where melanin overproduction is implicated .

Tyrosinase Inhibition

A study demonstrated that the incorporation of the 3-chloro-4-fluorophenyl fragment into various chemotypes significantly enhances their inhibitory activity against tyrosinase derived from Agaricus bisporus. The presence of the chlorine and fluorine atoms was found to improve binding affinity and inhibitory potency through enhanced interactions with the enzyme's active site .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated through various assays:

  • Tyrosinase Inhibition Assay : The compound showed significant inhibition of tyrosinase activity, with IC50 values indicating its potential as a therapeutic agent against skin pigmentation disorders.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could contribute to its protective effects in neurodegenerative conditions.

Case Study 1: Tyrosinase Inhibition

In an experimental setup, several derivatives of compounds containing the 3-chloro-4-fluorophenyl group were synthesized and tested for their ability to inhibit tyrosinase. The results indicated that modifications in the substituents on the aromatic ring could lead to enhanced inhibitory effects, demonstrating structure-activity relationships crucial for drug development .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage. The results suggested that compounds with thienyl structures could mitigate neuronal apoptosis, highlighting their dual role as tyrosinase inhibitors and neuroprotective agents .

Properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNOS/c14-10-8-9(3-4-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-4,7-8,16H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTLKBYSGCPYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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